3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine
Description
The compound 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine is a heterocyclic molecule featuring a thieno[3,2-c]pyridine core linked to an azetidine ring via a carbonyl group, with a pyridine substituent at the 3-position. This structure combines aromatic and saturated heterocycles, which may confer unique physicochemical and biological properties. The azetidine moiety in the target compound may enhance metabolic stability or influence receptor binding compared to simpler derivatives.
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(12-2-1-5-17-8-12)19-10-14(11-19)18-6-3-15-13(9-18)4-7-21-15/h1-2,4-5,7-8,14H,3,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWRZVNFMJDRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine typically involves multi-step organic reactions. The process may start with the formation of the thienopyridine core, followed by the introduction of the azetidine ring and the pyridine moiety. Common reagents used in these steps include organolithium reagents, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and thienopyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Substitution: Halogenated intermediates, organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it suitable for use in organic electronics or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related thieno[3,2-c]pyridine derivatives:
Key Findings:
Structural Variations and Activity: Prasugrel’s antiplatelet activity relies on its 2-fluorophenyl and cyclopropyl substituents, which facilitate prodrug activation and metabolite binding . The tert-butyl carboxylate derivative () serves as a synthetic precursor, highlighting the importance of protecting groups in thienopyridine chemistry .
Synthetic Approaches: The acetyl derivative () is synthesized via acetylation of a primary amine, a straightforward method compared to the multi-step coupling likely required for the target compound’s azetidine-pyridine linkage . and describe methods for pyridazinone and pyridine derivatization, suggesting possible routes for modifying the target compound’s pyridine ring .
Metabolic Considerations: Prasugrel’s active metabolite (R-138727) underscores the role of hepatic metabolism in thienopyridine pharmacology . The azetidine group in the target compound may reduce first-pass metabolism due to steric hindrance or altered electronic effects.
Biological Activity
The compound 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 264.39 g/mol. The structure features a thieno[3,2-c]pyridine moiety conjugated with an azetidine carbonyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Anticancer Activity : Compounds containing thieno[3,2-c]pyridine structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related thieno derivatives have indicated their potential as selective inhibitors of certain cancer cell lines.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease. This is attributed to their ability to inhibit specific sirtuin enzymes that are involved in cellular stress responses.
Anticancer Activity
A study published in ChemMedChem highlighted the discovery of selective inhibitors targeting SIRT2, a member of the sirtuin family implicated in cancer progression. The compound ICL-SIRT078 (related to thieno derivatives) showed an IC50 value of 0.62±0.15 mM against SIRT2 and inhibited MCF-7 breast cancer cell proliferation effectively at higher concentrations .
Neuroprotective Effects
In experimental models of Parkinson's disease using lactacystin-induced neuronal death, compounds structurally similar to This compound exhibited significant neuroprotection. These findings suggest that such compounds could be further investigated as potential therapeutic agents for neurodegenerative disorders .
Case Studies
- MCF-7 Cell Line Study : Treatment with a related thieno-based compound resulted in hyperacetylation of α-tubulin and significant suppression of cell proliferation at concentrations correlating with biochemical IC50 data.
- Neuroprotection in N27 Cells : The neuroprotective effects observed in N27 cells point towards the possibility of these compounds being developed for therapeutic use in managing Parkinson's disease symptoms.
Data Table: Biological Activities of Thieno Derivatives
Q & A
Q. What are the key considerations for synthesizing 3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Core Formation : Construct the thieno[3,2-c]pyridine core via cyclization of thiophene derivatives with nitriles or amines under acidic conditions .
Azetidine Introduction : Functionalize the core via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the azetidine ring. Anhydrous conditions and Pd-based catalysts (e.g., Pd(OAc)₂) are often critical .
Carbonyl Linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the pyridine moiety.
Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to isolate the final compound .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is essential:
- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, NH stretches ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure and confirm stereochemistry .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's potential as an enzyme inhibitor in medicinal chemistry?
- Methodological Answer :
- In Vitro Assays :
Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases). Use varying inhibitor concentrations and monitor activity via fluorescence or absorbance .
Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
- Cellular Models :
- Select cell lines expressing the target enzyme (e.g., cancer lines for kinase inhibition). Assess viability via MTT assays and correlate with enzyme activity .
- Controls : Include positive controls (known inhibitors) and validate specificity using mutant enzymes .
Q. What strategies are recommended for resolving contradictions in reported biological activities of thieno[3,2-c]pyridine derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, substrate concentration) to eliminate variability .
- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via chiral HPLC or NMR) to rule out batch differences .
- Orthogonal Assays : Use multiple methods (e.g., enzymatic vs. cellular assays) to confirm activity. For example, if a compound shows poor activity in cell culture despite strong enzyme inhibition, evaluate membrane permeability via Caco-2 assays .
Q. What are the critical factors in optimizing substitution reactions on the azetidine ring of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions .
- Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃ with Xantphos) improve coupling efficiency for aryl-azetidine bonds .
- Steric Hindrance : Bulky substituents on the azetidine ring may require elevated temperatures (80–120°C) or microwave-assisted synthesis .
- Monitoring : Use LC-MS to detect intermediates and adjust reaction time (typically 12–48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
